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Introduction

UK-240455 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor,
specifically targeting the glycine co-agonist site. Developed by Pfizer, this quinoxalinedione
derivative was investigated for its therapeutic potential in the treatment of acute
neurodegenerative disorders, such as stroke. Excitatory amino acid receptors, particularly the
NMDA receptor, play a crucial role in the pathophysiology of neuronal injury following ischemic
events. Excessive activation of these receptors leads to an influx of calcium ions, triggering a
cascade of neurotoxic events. UK-240455 was designed to mitigate this excitotoxicity by
blocking the glycine site, which is essential for the activation of the NMDA receptor by
glutamate. This document provides a comprehensive overview of the discovery, synthesis, and
biological evaluation of UK-240455.

Discovery and Rationale

The development of UK-240455 emerged from structure-activity relationship (SAR) studies of
quinoxalinediones as NMDA receptor antagonists. The core rationale was to design a
compound with high affinity and selectivity for the glycine site of the NMDA receptor, coupled
with favorable pharmacokinetic properties to ensure adequate brain penetration. UK-240455 is
an atropoisomer, with its specific stereochemistry being crucial for its biological activity. It is the
(+)-enantiomer of 6,7-dichloro-5-[N-(2-hydroxyethyl)methanesulphonamido]-2,3(1H,4H)-
quinoxalinedione.
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Synthesis of UK-240455

The synthesis of UK-240455 is a multi-step process starting from 6,7-dichloro-1,4-dihydro-5-
nitroquinoxalin-2,3-dione. The key steps involve reduction of the nitro group, sulfonylation,
alkylation, and resolution of the resulting atropisomers.

Synthetic Workflow
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Synthetic pathway for UK-240455.
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Experimental Protocols

Step 1: Synthesis of 2,3,6,7-tetrachloro-5-nitroquinoxaline 6,7-dichloro-1,4-dihydro-5-
nitroquinoxalin-2,3-dione is treated with thionyl chloride in the presence of a catalytic amount of
N,N-dimethylformamide (DMF) and heated to reflux. After cooling, the excess thionyl chloride is
removed under reduced pressure, and the crude product is purified.

Step 2: Synthesis of 5-amino-2,3,6,7-tetrachloroquinoxaline The nitro group of 2,3,6,7-
tetrachloro-5-nitroquinoxaline is reduced to an amine using stannous chloride (SnClz2) in ethyl
acetate (EtOAc) at room temperature. The reaction mixture is then neutralized, and the product
is extracted and purified.

Step 3: Synthesis of 5-amino-6,7-dichloro-2,3-dimethoxyquinoxaline The tetrachloroquinoxaline
derivative is treated with sodium methoxide (NaOMe) in methanol. The reaction selectively
replaces the chlorine atoms at the 2 and 3 positions with methoxy groups.

Step 4: Synthesis of N-(6,7-dichloro-2,3-dimethoxyquinoxalin-5-yl)methanesulfonamide The
amino group is sulfonated using methanesulfonyl chloride (mesyl chloride) in the presence of a
base such as pyridine or triethylamine.

Step 5: Synthesis of Methyl 2-((6,7-dichloro-2,3-dimethoxyquinoxalin-5-yl)
(methylsulfonyl)amino)acetate The resulting sulfonamide is alkylated with methyl bromoacetate
using a base like potassium carbonate (K2COs3) in a suitable solvent such as acetone or DMF.

Step 6: Synthesis of Racemic (carboxymethylamino)-dioxoquinoxaline The methyl ester and
the methoxy groups are hydrolyzed under acidic conditions (e.g., concentrated HCI) to yield the
racemic carboxylic acid derivative of the quinoxalinedione.

Step 7: Resolution of Atropisomers The racemic mixture is resolved by fractional crystallization
using a chiral resolving agent, such as quinine. The desired (R)-atropisomer is isolated as a
salt.

Step 8: Synthesis of the Methyl ester of the (R)-atropisomer The resolved carboxylic acid is re-
esterified by treatment with methanolic HCI.

Step 9: Synthesis of UK-240455 The final step involves the reduction of the methyl ester to the
corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAIH4) in
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an anhydrous solvent such as tetrahydrofuran (THF).

Biological Activity

UK-240455 is a potent and selective antagonist at the glycine site of the NMDA receptor. Its
biological activity has been characterized through a series of in vitro and in vivo studies.
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Mechanism of action of UK-240455 at the NMDA receptor.

In Vitro Activity

The primary in vitro assay used to characterize UK-240455 is a radioligand binding assay to
determine its affinity for the NMDA receptor glycine site.

Experimental Protocol: [3H]-L-689,560 Binding Assay
e Source: Rat brain membranes.
+ Radioligand: [3H]-L-689,560, a selective glycine site antagonist.

e Procedure:
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o Thoroughly washed rat brain membrane protein is incubated with a fixed concentration of
[3H]-L-689,560.

o Increasing concentrations of the test compound (UK-240455) are added to the incubation
mixture.

o The mixture is incubated for 90 minutes in a tris-acetate buffer.
o The bound and free radioligand are separated by rapid filtration.
o The amount of bound radioactivity is quantified by liquid scintillation counting.

o The concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (ICso) is determined.

In Vivo Activity

The in vivo efficacy of UK-240455 was assessed in animal models of NMDA receptor
activation. A key model is the NMDA-induced hyperlocomotion test in mice.

Experimental Protocol: NMDA-Induced Hyperlocomotion in Mice
e Animals: Male ddY mice.

e Procedure:

(¢]

Mice are habituated to the testing environment (e.g., an open-field arena).
o A sub-convulsive dose of NMDA is administered to induce hyperlocomotion.
o The test compound (UK-240455) is administered prior to the NMDA challenge.

o Locomotor activity is recorded and quantified using an automated activity monitoring
system.

o The ability of UK-240455 to attenuate the NMDA-induced increase in locomotor activity is
measured.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3420219?utm_src=pdf-body
https://www.benchchem.com/product/b3420219?utm_src=pdf-body
https://www.benchchem.com/product/b3420219?utm_src=pdf-body
https://www.benchchem.com/product/b3420219?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Data Presentation

itro and In Vivo Pl logical

Parameter Species Value
ICs0 (NMDA Glycine Site) Rat Data not publicly available
Inhibition of NMDA-induced Effective at non-sedating
_ Mouse
hyperlocomotion doses

Pharmacokinetic Parameters

Parameter Rat Dog Human
Clearance
) 12 13 6
(mL/min/kg)
Volume of Distribution
0.4 0.8 0.5
(L/kg)
Elimination Half-life
0.4 1.4 1.1
(h)
Plasma Protein
97
Binding (%)
CSF/Plasma Ratio
4.3
(%)
Conclusion

UK-240455 is a well-characterized, potent, and selective NMDA receptor glycine site
antagonist that demonstrated promising preclinical activity. The synthetic route is well-defined,
leading to the specific, active atropoisomer. While it showed good blood-brain barrier
permeability and efficacy in animal models, its clinical development for stroke did not proceed
to market. This technical guide provides a detailed overview of the discovery and synthesis of
UK-240455, intended to serve as a valuable resource for researchers in the field of
neuropharmacology and medicinal chemistry.
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 To cite this document: BenchChem. [The Discovery and Synthesis of UK-240455: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3420219#discovery-and-synthesis-of-uk-240455]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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